(RS)-AMPA

Description

Propriétés

IUPAC Name |

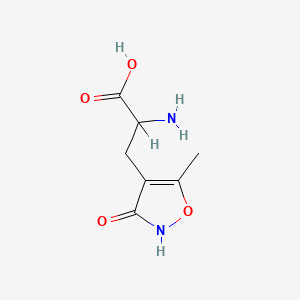

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868301 | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77521-29-0 | |

| Record name | α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77521-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMPA, D,L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077521290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-alpha-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J090588E6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (RS)-AMPA: Chemical Structure, Properties, and Experimental Applications

This technical guide provides a comprehensive overview of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA), a foundational tool in neuroscience research. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies.

Chemical Structure and Nomenclature

This compound is a racemic mixture of the (R)- and (S)-enantiomers of AMPA. It is a synthetic analog of the neurotransmitter glutamate (B1630785) and a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors. The (S)-enantiomer is the biologically active form, while the (R)-enantiomer is considered inactive.[1][2]

Chemical Structure:

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (2R,S)-2-Amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid |

| Synonyms | (±)-AMPA, (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |

| CAS Number | 77521-29-0[3] |

| Molecular Formula | C₇H₁₀N₂O₄[3] |

| Molecular Weight | 186.17 g/mol [3] |

| SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N |

| InChI Key | UUDAMDVQRQNNHZ-UHFFFAOYSA-N |

Physicochemical and Pharmacological Properties

Table 2: Physicochemical and Pharmacological Data

| Property | Value | Reference |

| Solubility | Soluble to 10 mM in water with gentle warming. | |

| EC₅₀ | 11 µM | [1] |

| Receptor Selectivity | Selective agonist for AMPA receptors. Does not significantly interact with kainic acid or NMDA receptors. | [4] |

| Active Enantiomer | (S)-AMPA | [1] |

| Typical Experimental Concentration | 1 - 100 µM | [1] |

Table 3: Binding Affinities of [³H]AMPA to Homomeric AMPA Receptor Subunits

While specific Ki values for this compound across various receptor subunit combinations are not extensively reported, studies using radiolabeled [³H]AMPA provide insights into the binding characteristics of AMPA receptors. It is important to note that native AMPA receptors are typically heterotetramers.

| Receptor Subunit | Kd (nM) | Notes |

| GluR1 (flop) | 33 | High affinity, linear Scatchard plot. |

| GluR2 (flip & flop) | - | Curvilinear Scatchard plot, indicating two affinity states. |

| GluR3 (flop) | 52 | High affinity, linear Scatchard plot. |

| Rat Brain Membranes | 10 and 380 | Two affinity states observed, with >90% being low affinity.[5] |

Signaling Pathways

Activation of AMPA receptors by agonists like this compound is central to fast excitatory neurotransmission and synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). The influx of Na⁺ ions through the receptor channel leads to depolarization of the postsynaptic membrane. In the context of synaptic plasticity, this depolarization, in conjunction with other signaling events, triggers downstream cascades involving protein kinases and phosphatases that ultimately modulate the number and phosphorylation state of synaptic AMPA receptors.

References

- 1. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-AMPA as a selective AMPA receptor agonist

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , commonly known as (RS)-AMPA , is a synthetic glutamate (B1630785) analogue that serves as a potent and selective agonist for the AMPA-type ionotropic glutamate receptor. Its high specificity has made it an indispensable pharmacological tool in neuroscience research for elucidating the physiological and pathological roles of AMPA receptors, which are the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS). This guide provides an in-depth overview of this compound, its properties, associated signaling pathways, and detailed experimental protocols for its use.

Core Properties and Data

This compound is a racemic mixture of (R)- and (S)-enantiomers. The biological activity is primarily attributed to the (S)-enantiomer, which is the more potent form.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Researchers should note that it is often supplied as a monohydrate or hydrochloride salt, which can affect its molecular weight and solubility.

| Property | Value | Citation(s) |

| Chemical Formula | C₇H₁₀N₂O₄ | [2] |

| Molecular Weight | 186.17 g/mol | [2] |

| CAS Number | 77521-29-0 | [2] |

| Appearance | White to off-white solid powder | [3] |

| Solubility | Soluble to 10 mM in water with gentle warming. (S)-AMPA is soluble to 50 mM in water. | [2] |

Pharmacological Data: Potency and Selectivity

This compound is a defining agonist for the AMPA receptor subtype of ionotropic glutamate receptors.[2] It exerts its effects by binding to the ligand-binding domain of the receptor, causing the ion channel to open and leading to the influx of cations, primarily Na⁺, which results in postsynaptic membrane depolarization.[4] It does not significantly interact with binding sites for kainate or N-methyl-D-aspartate (NMDA) receptors.[5][6]

Table 1: Agonist Potency (EC₅₀) at AMPA Receptors

| Compound | EC₅₀ Value | Preparation / Model System | Citation(s) |

| This compound | 11 µM | Prototypic value | [1] |

| This compound | 12 µM | Homomeric GluA1-flop receptors in Xenopus oocytes | [7] |

| This compound | 11 µM | Cultured rat spinal cord neurons | [8] |

| This compound | 17 µM | Cultured rat cortical neurons | [8] |

| (S)-AMPA | 3.5 µM | General value | [9] |

Table 2: Selectivity Profile based on Inhibition of (S)-[³H]AMPA Binding

This table reflects the rank order of potency for various compounds in competing for the (S)-[³H]AMPA binding site on rat brain synaptic membranes, demonstrating the selectivity of the receptor for AMPA over other glutamate receptor agonists.

| Compound | Rank Order of Potency (Qualitative) | Comments | Citation(s) |

| (S)-AMPA | 2 | The most potent endogenous-like agonist at this site. | [10] |

| L-Glutamate | 5 | The principal endogenous agonist. | [10] |

| Kainate | 7 | Shows significantly lower affinity for the AMPA site. | [10] |

| (R)-AMPA | 8 | The inactive enantiomer, showing very low affinity. | [10] |

| NMDA | Inactive | Does not inhibit (S)-[³H]AMPA binding up to 100 µM. | [10] |

Note: Rank order also includes Quisqualate (3), Domoate (6), and specific antagonists like NBQX (1) and CNQX (4).

Signaling Pathways and Visualizations

Activation of AMPA receptors by agonists like this compound initiates several downstream signaling events. The canonical pathway involves direct ion flux, while non-canonical pathways can modulate gene expression and synaptic plasticity.

Canonical Ionotropic Signaling

Upon binding of this compound, the AMPA receptor channel opens, allowing a rapid influx of Na⁺ ions (and efflux of K⁺ ions), which depolarizes the postsynaptic membrane.[4] This rapid depolarization is the basis of fast excitatory postsynaptic potentials (EPSPs). In receptors lacking the edited GluA2 subunit, the channel is also permeable to Ca²⁺. This depolarization can also relieve the voltage-dependent Mg²⁺ block of co-localized NMDA receptors, allowing for their activation and subsequent Ca²⁺ influx, a critical step for inducing many forms of synaptic plasticity like long-term potentiation (LTP).[4][11]

Non-canonical Signaling via Protein Tyrosine Kinase

Beyond its function as an ion channel, the AMPA receptor can also transduce signals by interacting with intracellular proteins. It has been shown that AMPA receptor stimulation can lead to the rapid activation of the Src-family protein tyrosine kinase, Lyn.[9] This activation is independent of Na⁺ or Ca²⁺ influx. Activated Lyn can then trigger the mitogen-activated protein kinase (MAPK) signaling cascade, which ultimately leads to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA.[9] This pathway may contribute to longer-term changes in synaptic plasticity.[9]

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is adapted for recording AMPA receptor-mediated currents from pyramidal neurons in acute brain slices, such as the CA1 region of the hippocampus.[1][10][12]

Objective: To measure the depolarizing current induced by this compound application and confirm its mediation by AMPA receptors.

Materials:

-

Slicing Solution (aCSF), ice-cold: e.g., 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, saturated with 95% O₂/5% CO₂.

-

Recording Solution (aCSF), room temp: Same as above, continuously bubbled with 95% O₂/5% CO₂.

-

Internal Pipette Solution: e.g., 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 11 mM EGTA, 10 mM HEPES, pH adjusted to 7.4.

-

This compound Stock Solution: 10 mM in water.

-

Antagonists: Gabazine (B1674388) (20 µM, GABAₐR blocker), NBQX (20 µM, AMPAR antagonist).

-

Equipment: Vibratome, patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system.

Methodology:

-

Slice Preparation: Anesthetize a rodent according to approved institutional protocols. Perfuse transcardially with ice-cold slicing aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold aCSF.

-

Slice Recovery: Transfer slices to a holding chamber with room temperature aCSF bubbled with 95% O₂/5% CO₂ for at least 1 hour before recording.

-

Recording Setup: Place a single slice in the recording chamber on the microscope stage and continuously perfuse with recording aCSF (~2 mL/min). Include 20 µM gabazine in the perfusion solution to block inhibitory currents.

-

Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, obtain a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

-

Data Acquisition: Clamp the neuron at a holding potential of -60 mV or -70 mV to isolate AMPA receptor-mediated currents.

-

AMPA Application: Once a stable baseline is achieved, apply this compound (typically 10-100 µM) directly to the recording chamber via the perfusion system. Record the induced inward current.

-

Antagonist Confirmation: Wash out the AMPA. Once the current returns to baseline, add the AMPA receptor antagonist NBQX (20 µM) to the perfusion bath. After several minutes, re-apply this compound in the continued presence of NBQX. The original inward current should be completely or nearly completely blocked, confirming it was mediated by AMPA receptors.[1]

Radioligand Competition Binding Assay

This protocol describes a method to determine the affinity (Kᵢ) of a test compound for the AMPA receptor by measuring its ability to compete with the binding of a radiolabeled ligand, such as (S)-[³H]AMPA.[4][10][13]

Objective: To quantify the binding affinity of unlabeled ligands to the AMPA receptor.

Materials:

-

Tissue Source: Rat or mouse brain tissue (cortex or hippocampus).

-

Lysis/Homogenization Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4, ice-cold.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. (May include 100 mM KSCN to increase agonist affinity).[10]

-

Radioligand: (S)-[³H]AMPA.

-

Unlabeled Ligands: this compound (for self-competition), test compounds, and a compound for non-specific binding determination (e.g., 1 mM L-Glutamate).

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold (e.g., Brandel or PerkinElmer harvester), glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ~20 volumes of ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer (optionally with 10% sucrose (B13894) as a cryoprotectant for storage at -80°C).[13]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL (S)-[³H]AMPA.

-

Non-Specific Binding (NSB): 150 µL membranes, 50 µL unlabeled L-Glutamate (1 mM final conc.), 50 µL (S)-[³H]AMPA.

-

Competition: 150 µL membranes, 50 µL of competing test compound (at various concentrations), 50 µL (S)-[³H]AMPA (at a fixed concentration, typically near its Kₔ).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Counting: Dry the filters (e.g., 30 min at 50°C), place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competing compound.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

-

References

- 1. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 2. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Frontiers | Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics [frontiersin.org]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (S)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]

- 9. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPA receptor - Wikipedia [en.wikipedia.org]

- 11. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]

The Advent of a Key Excitatory Neurotransmitter Agonist: A Technical History of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

Copenhagen, Denmark - In the landscape of neuroscience, the development of specific molecular tools is paramount to unraveling the intricate complexities of synaptic transmission. The synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, universally known as AMPA, stands as a landmark achievement in this endeavor. This synthetic amino acid analog of glutamate (B1630785), meticulously designed by Povl Krogsgaard-Larsen, Tage Honoré, and their colleagues in the late 1970s and early 1980s, provided researchers with an unprecedented ability to selectively activate a major class of ionotropic glutamate receptors, thereby revolutionizing our understanding of fast excitatory neurotransmission in the central nervous system.

Initially conceived as a tool to differentiate between the then-burgeoning subtypes of glutamate receptors, AMPA's specificity for what was first termed the "quisqualate receptor" led to the eventual renaming of this receptor class in its honor.[1][2] This pivotal development opened the floodgates to decades of research into the physiological and pathological roles of AMPA receptors, cementing their importance in synaptic plasticity, learning, and memory, as well as their implication in a host of neurological disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental methodologies related to AMPA and its cognate receptors, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis of AMPA

The quest to dissect the pharmacology of excitatory amino acid neurotransmission led Krogsgaard-Larsen, Honoré, and their team at the Royal Danish School of Pharmacy to synthesize a series of glutamate analogs.[3] Their goal was to create compounds with rigid structures that could selectively interact with specific receptor subtypes. The synthesis of AMPA was a culmination of this effort, providing a potent and selective agonist that helped to functionally distinguish AMPA receptors from NMDA and kainate receptors.[3]

Experimental Protocol: Synthesis of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

Starting Material: 3,5-dimethylisoxazole (B1293586).

Procedure:

-

Bromination: The 4-position of 3,5-dimethylisoxazole is selectively brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. This yields 4-bromo-3,5-dimethylisoxazole.

-

Alkylation: The 4-brominated intermediate is then used to alkylate a protected amino acid precursor, typically diethyl acetamidomalonate. The reaction is carried out in the presence of a base, such as sodium ethoxide in ethanol, to generate the malonate anion, which acts as a nucleophile.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-(3,5-dimethylisoxazol-4-ylmethyl)malonate is then subjected to acidic hydrolysis (e.g., with aqueous HCl). This step serves a dual purpose: it hydrolyzes the ester and amide groups and subsequently leads to the decarboxylation of the malonic acid derivative upon heating.

-

Final Product Formation: This sequence of reactions yields (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). The final product is typically purified by recrystallization.

The AMPA Receptor: From "Quisqualate Receptor" to a Central Role in Neuroscience

Prior to the advent of AMPA, the ionotropic glutamate receptor that it selectively activates was known as the "quisqualate receptor," named after another potent agonist, quisqualic acid, which is a natural product.[2] However, quisqualic acid also showed activity at metabotropic glutamate receptors, limiting its utility as a truly selective tool. The high specificity of AMPA for this particular ionotropic receptor led to its widespread adoption and the eventual renaming of the receptor in its honor.

The AMPA receptor is a tetrameric ligand-gated ion channel composed of four subunits (GluA1, GluA2, GluA3, and GluA4).[4] The specific subunit composition of the receptor tetramer dictates its physiological and pharmacological properties, including its ion permeability, gating kinetics, and trafficking within the neuron.

Quantitative Data on AMPA Receptor Properties

The development of AMPA as a selective agonist facilitated numerous studies to quantify the biophysical and pharmacological properties of its receptor.

| Property | Value | Brain Region/Preparation | Reference |

| Binding Affinity (Kd) for [³H]AMPA | High affinity: 1.7 µM; Low affinity: 33 µM | Rat brain membranes | [5] |

| Binding Affinity (Kd) for GluA2 ATD Dimerization | 5-11 nM | Recombinant protein | [6][7] |

| Binding Affinity (Kd) for GluA3 ATD Dimerization | 5.6 µM | Recombinant protein | [6][7] |

| Single-Channel Conductance (γ) | 12 pS and 60 pS | Reconstituted AMPA receptors from rat forebrain | [8] |

| 3-44 pS (multiple levels) | Migrating granule cells in acute cerebellar slices | [9] | |

| ~12 pS (unpotentiated), ~20 pS (potentiated) | Hippocampal neurons | [10] | |

| Number of Receptors per Synapse (N) | 109 ± 16 | Immature cerebellum | [11] |

| Peak Open Probability (Po,peak) | 0.62 ± 0.04 | Immature cerebellum | [11] |

| NMDA/AMPA Ratio | 0.20 ± 0.05 | Rat dorsal striatum | [12][13] |

| GluA2-lacking/GluA2-containing AMPA Receptor Ratio | 0.26 ± 0.05 | Rat dorsal striatum | [12][13] |

Signaling Pathways and Experimental Workflows

The study of AMPA receptors is intrinsically linked to the mechanisms of synaptic plasticity, namely Long-Term Potentiation (LTP) and Long-Term Depression (LTD). These processes involve the dynamic regulation of AMPA receptor trafficking into and out of the postsynaptic membrane.

AMPA Receptor Trafficking in Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is fundamentally linked to an increase in the number and/or function of AMPA receptors at the postsynaptic density.

References

- 1. Unified quantitative model of AMPA receptor trafficking at synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates | MDPI [mdpi.com]

- 4. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of high-affinity assembly for AMPA receptor amino-terminal domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of high-affinity assembly for AMPA receptor amino-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single channel recordings of reconstituted AMPA receptors reveal low and high conductance states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterogeneous Conductance Levels of Native AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPA-type glutamate receptor conductance changes and plasticity: still a lot of noise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Number and Density of AMPA Receptors in Single Synapses in Immature Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (RS)-AMPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (RS)-AMPA, is a potent synthetic agonist of the AMPA-type ionotropic glutamate (B1630785) receptor. As a foundational tool in neuroscience research, its selective activation of AMPA receptors has been instrumental in elucidating the physiological and pathophysiological roles of fast excitatory neurotransmission in the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional activity, mechanism of action, and downstream signaling cascades. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support researchers and drug development professionals in their exploration of glutamatergic signaling.

Introduction to this compound and the AMPA Receptor

This compound is a racemic mixture of the R- and S-enantiomers of AMPA, with the S-enantiomer being the more active form. It is a structural analog of the endogenous neurotransmitter glutamate and exhibits high selectivity for the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the CNS.[1] AMPA receptors are ligand-gated ion channels that, upon binding to an agonist like glutamate or AMPA, undergo a conformational change that opens a transmembrane pore permeable to sodium (Na⁺) and potassium (K⁺) ions.[1] This influx of positive ions leads to the depolarization of the postsynaptic membrane, a critical step in the propagation of nerve impulses.

AMPA receptors are tetrameric protein complexes assembled from four subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific subunit composition of the receptor dictates its functional properties, including ion permeability, gating kinetics, and pharmacology.[2][3] The presence of the GluA2 subunit, in its edited form, renders the receptor impermeable to calcium (Ca²⁺), a crucial feature for preventing excitotoxicity.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound and its active S-enantiomer.

Table 1: Binding Affinity of AMPA Receptor Ligands

| Radioligand | Preparation | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Reference(s) |

| DL-[³H]AMPA | Rat cortex membranes | - | High affinity: 5.49Low affinity: 52 | High affinity: 0.19Low affinity: 1.30 | [4] |

| [³H]AMPA | Rat brain membranes | - | High affinity: 28Low affinity: 500 | High affinity: 0.2Low affinity: 1.8 | [5] |

| (S)-[³H]AMPA | Rat brain synaptic membranes | (S)-AMPA | IC₅₀ = 19 nM | - | [6] |

| (S)-[³H]AMPA | Rat brain synaptic membranes | Quisqualate | IC₅₀ = 9.7 nM | - | [6] |

| (S)-[³H]AMPA | Rat brain synaptic membranes | L-Glutamate | IC₅₀ = 272-373 nM | - | [6] |

| [³H]AMPA | Rat cortical slice | This compound | IC₅₀ = 40 nM | - | [7] |

Table 2: Functional Potency of this compound

| Preparation | Assay | EC₅₀ (µM) | Reference(s) |

| Rat cortical slice | Electrophysiology | 3.5 | [7] |

| Cultured rat cortical neurons | Electrophysiology | 17 | |

| Cultured rat spinal cord neurons | Electrophysiology | 11 |

Mechanism of Action and Signaling Pathways

Upon binding to the ligand-binding domain of the AMPA receptor, this compound induces a conformational change that opens the ion channel. The subsequent influx of Na⁺ ions leads to depolarization of the postsynaptic neuron. This initial depolarization is crucial for the activation of another type of glutamate receptor, the NMDA receptor, by relieving the voltage-dependent magnesium (Mg²⁺) block.

The activation of AMPA receptors also initiates several intracellular signaling cascades that are critical for synaptic plasticity, the cellular basis of learning and memory.

CaMKII-Mediated Signaling

In Ca²⁺-permeable AMPA receptors (typically lacking the GluA2 subunit), the influx of calcium directly activates Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] CaMKII can then phosphorylate AMPA receptors, increasing their channel conductance and promoting their insertion into the postsynaptic membrane, a key process in long-term potentiation (LTP).

Lyn Kinase and MAPK Pathway

AMPA receptors can also signal independently of ion flux through their interaction with the Src-family tyrosine kinase, Lyn.[8] Activation of Lyn by AMPA receptor stimulation leads to the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, which can regulate gene expression, including that of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[8]

Ras-ERK and PI3K-PKB Pathways

The small GTPase Ras is another important signaling molecule downstream of AMPA receptor activation. Ras can activate two distinct pathways: the Ras-ERK pathway and the PI3K-PKB pathway, both of which are implicated in the trafficking and synaptic insertion of AMPA receptors during LTP.[9]

Below is a diagram illustrating the primary signaling pathways activated by this compound.

In Vivo Pharmacology and Behavioral Effects

The administration of this compound in vivo can produce a range of behavioral effects, primarily due to its potent excitatory action. Studies in rodents have shown that direct or systemic administration of AMPA can induce hyperactivity and, at higher doses, convulsive seizures. The modulation of AMPA receptor activity has been shown to impact various behavioral domains:

-

Learning and Memory: As a key player in synaptic plasticity, the modulation of AMPA receptors significantly affects learning and memory processes.

-

Motor Activity: AMPA receptor antagonists have been shown to affect amphetamine-induced behavioral sensitization in mice.[10]

-

Social Behavior: Studies using AMPA receptor antagonists in mice suggest an involvement of these receptors in the modulation of aggressive behaviors.[11]

Pharmacokinetics

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively reported in publicly available literature. As a small, water-soluble molecule, it is expected to have limited passive diffusion across the blood-brain barrier. Systemic administration for CNS effects often requires higher doses. Its clearance is likely to be primarily through renal excretion. Further studies are required to fully characterize the ADME profile of this compound.

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

This protocol describes a method for determining the binding of a radiolabeled ligand, such as [³H]AMPA, to AMPA receptors in brain tissue homogenates.

Materials:

-

Rat cortical tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]AMPA (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Incubation: Resuspend the final membrane pellet in fresh buffer. For each assay point, incubate a specific amount of membrane protein with a known concentration of [³H]AMPA.

-

Determination of Total and Non-specific Binding:

-

Total Binding: Incubate membranes with [³H]AMPA alone.

-

Non-specific Binding: Incubate membranes with [³H]AMPA in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites.

-

-

Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

This compound solution

Procedure:

-

Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.

-

Pipette Positioning: Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with internal solution.

-

Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Recording: Clamp the neuron at a holding potential (e.g., -70 mV) to record inward currents.

-

Drug Application: Apply this compound to the bath or locally to the recorded neuron.

-

Data Acquisition: Record the resulting inward current, which represents the activation of AMPA receptors.

-

Data Analysis: Measure the amplitude and kinetics of the AMPA-evoked currents to determine parameters such as the EC₅₀.

Conclusion

This compound remains an indispensable pharmacological tool for the study of glutamatergic neurotransmission. Its well-characterized agonistic activity at AMPA receptors provides a reliable means to investigate the fundamental processes of synaptic transmission and plasticity. This guide has summarized the key pharmacological data, outlined the principal mechanisms of action and signaling, and provided detailed experimental frameworks for the continued investigation of this compound and the complex roles of the AMPA receptor in health and disease. A thorough understanding of its pharmacological profile is essential for researchers and drug developers aiming to modulate glutamatergic pathways for therapeutic benefit.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and Interaction Proteomics of GluA1- and GluA3-Subunit-Containing AMPARs Reveal Distinct Protein Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. State-dependent Ras signaling and AMPA receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPA-receptors are involved in the expression of amphetamine-induced behavioural sensitisation, but not in the expression of amphetamine-induced conditioned activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute effects of AMPA-type glutamate receptor antagonists on intermale social behavior in two mouse lines bidirectionally selected for offensive aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (RS)-AMPA in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (RS)-AMPA, is a potent and selective agonist for the AMPA receptor (AMPAR), a key player in mediating fast excitatory neurotransmission in the central nervous system. Due to its ability to specifically activate AMPA receptors, this compound has become an invaluable pharmacological tool for investigating the molecular mechanisms underlying synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the role of this compound in synaptic plasticity studies, with a focus on its application in inducing and studying long-term potentiation (LTP) and long-term depression (LTD).

Core Mechanism of Action in Synaptic Plasticity

The primary mechanism by which this compound is utilized in synaptic plasticity studies is through its direct activation of AMPA receptors, which are ionotropic glutamate (B1630785) receptors permeable to Na+ and K+ ions. In some cases, depending on the subunit composition, they can also be permeable to Ca2+. The influx of these ions upon this compound binding leads to depolarization of the postsynaptic membrane. This depolarization is a critical initiating event in the cascade of molecular events that lead to long-lasting changes in synaptic strength.

Synaptic plasticity, particularly LTP and LTD, is heavily dependent on the trafficking of AMPA receptors to and from the postsynaptic density (PSD).[1][2] The application of this compound can be used to chemically induce a form of LTP (chemical LTP or cLTP) by promoting the insertion and stabilization of AMPA receptors at the synapse.[3][4]

Quantitative Data for this compound

The following tables summarize key quantitative parameters for this compound in the context of synaptic plasticity studies.

| Parameter | Value | Species/Preparation | Reference |

| EC50 (Peak Current) | 110 µM | Mouse Hippocampal Neurons | [5] |

| EC50 (Steady-State) | 28 µM | Mouse Hippocampal Neurons | [5] |

| EC50 (General) | 11 µM | Not Specified | [6] |

| Typical Concentration | 1 - 100 µM | Rat Hippocampal Slices | [6] |

| EC50 (Cortical Neurons) | 17 µM | Rat Cortical Neurons | [7] |

| EC50 (Spinal Cord Neurons) | 11 µM | Rat Spinal Cord Neurons | [7] |

Table 1: Pharmacological Parameters of this compound.

| Experimental Condition | Observed Effect | Preparation | Reference |

| 10 µM this compound | Induces a large depolarizing current in CA1 pyramidal neurons. | Rat Hippocampal Slice | [6] |

| 1, 100, 1000 µM this compound | Elicits dose-dependent inward currents with distinct peak and steady-state components. | Mouse Hippocampal Neurons | [5] |

| LTP Induction (following tetanic stimulation) | ~75% increase in AMPA receptor-mediated glutamate current amplitude. | Rat CA1 Pyramidal Neurons | [8] |

| LTP Induction (following tetanic stimulation) | Nearly twofold increase in the number of extrasynaptic AMPA receptors. | Rat CA1 Pyramidal Neurons | [8][9] |

Table 2: Electrophysiological Effects of this compound and LTP Induction.

Experimental Protocols

Protocol 1: Induction of Chemical Long-Term Potentiation (cLTP) in Hippocampal Slices

This protocol describes a method for inducing LTP chemically using this compound, which is particularly useful for biochemical studies of synaptic plasticity.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution (e.g., 10 mM in water)

-

Slicing and recovery chambers for brain slices

-

Standard electrophysiology rig or setup for biochemical analysis

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated slicing solution.

-

Recovery: Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour.

-

Baseline Recording (Optional, for electrophysiology): Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.

-

cLTP Induction: Perfuse the slice with aCSF containing a specific concentration of this compound (e.g., 10-50 µM) for a defined period (e.g., 5-10 minutes). The optimal concentration and duration should be determined empirically.

-

Washout: Following the application of this compound, wash the slice with regular aCSF for at least 30 minutes.

-

Data Acquisition:

-

For Electrophysiology: Continue recording synaptic responses for at least 60 minutes post-washout to assess the potentiation of synaptic transmission.

-

For Biochemistry: Following the desired post-induction time, rapidly freeze the slices for subsequent analysis of protein phosphorylation or receptor trafficking.

-

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents

This protocol details the procedure for recording whole-cell currents evoked by the application of this compound in cultured neurons or brain slices.[10][11][12][13][14]

Materials:

-

Cultured neurons or acute brain slices

-

External recording solution (e.g., aCSF)

-

Internal pipette solution

-

Patch pipettes (3-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

Drug application system (e.g., perfusion or puffer)

Methodology:

-

Cell Identification: Identify a healthy neuron for recording under a microscope.

-

Pipette Positioning: Approach the cell with a patch pipette filled with internal solution, applying positive pressure.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the neuron at a holding potential of -60 to -70 mV to record inward currents.

-

This compound Application: Apply this compound at the desired concentration using a perfusion system or a picospritzer for rapid application.

-

Current Recording: Record the evoked inward current. The current will have a rapid peak followed by a steady-state component due to receptor desensitization.[5]

-

Data Analysis: Measure the peak amplitude and the steady-state amplitude of the recorded current. A dose-response curve can be generated by applying a range of this compound concentrations.

Signaling Pathways and Visualizations

The induction of LTP by activating AMPA receptors involves a complex cascade of intracellular signaling events. A key initiating step is the influx of Ca2+ through NMDA receptors (NMDARs), which are unblocked by the depolarization caused by AMPA receptor activation. This calcium influx activates several kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).[15][16][[“]][18][19]

Caption: Signaling pathway for LTP induction initiated by AMPA receptor activation.

The activation of CaMKII and PKA leads to the phosphorylation of AMPA receptor subunits, particularly GluA1, and other associated proteins.[[“]][21] This phosphorylation enhances the channel conductance of existing receptors and, crucially, promotes the trafficking and insertion of new AMPA receptors from intracellular stores into the postsynaptic membrane, thereby strengthening the synapse.[22]

Caption: Experimental workflow for inducing and measuring chemical LTP (cLTP).

Conclusion

This compound is a fundamental tool for dissecting the molecular underpinnings of synaptic plasticity. Its ability to selectively activate AMPA receptors allows researchers to probe the intricate signaling cascades and receptor trafficking events that lead to long-lasting changes in synaptic efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and executing robust studies in this critical area of neuroscience research. A thorough understanding of these methodologies is essential for advancing our knowledge of learning and memory and for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. uec.repo.nii.ac.jp [uec.repo.nii.ac.jp]

- 3. Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 7. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 15. Synaptic plasticity - Wikipedia [en.wikipedia.org]

- 16. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. consensus.app [consensus.app]

- 18. CaMKII phosphorylation of TARPγ-8 is a mediator of LTP and learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. Regulation of distinct AMPA receptor phosphorylation sites during bidirectional synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. AMPA Receptor Trafficking for Postsynaptic Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-AMPA versus endogenous ligand L-glutamate

An in-depth technical guide on the core pharmacological and functional differences between the endogenous AMPA receptor ligand, L-glutamate, and the synthetic agonist, (RS)-AMPA.

Executive Summary

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a principal mediator of fast excitatory neurotransmission, is pivotal for synaptic plasticity, learning, and memory.[1][2] While L-glutamate is the endogenous neurotransmitter that activates these receptors, synthetic agonists like this compound serve as indispensable tools for probing receptor function. This guide provides a comparative analysis of these two ligands, focusing on their binding kinetics, functional potency, and the downstream signaling pathways they initiate. We present quantitative data in a comparative format, detail common experimental methodologies, and provide visual representations of key cellular processes to offer a comprehensive resource for researchers and drug development professionals.

Ligand-Receptor Interaction: A Comparative Analysis

This compound is a highly selective agonist for the AMPA receptor, while L-glutamate also activates other glutamate (B1630785) receptors, such as NMDA and metabotropic glutamate receptors.[3] The specificity of AMPA makes it a valuable tool for isolating and studying AMPA receptor function exclusively.

Quantitative Comparison of Ligand Properties

The functional characteristics of a ligand are defined by its binding affinity (Ki), the concentration required to elicit a half-maximal response (EC50), and the kinetics of receptor activation and deactivation. The following table summarizes these parameters for this compound and L-glutamate.

| Parameter | This compound | L-glutamate | Key Insights & Considerations |

| Binding Affinity (Ki) | ~420 nM (rat brain membranes)[4] | ~530 nM (rat brain membranes)[4] | Both ligands exhibit high affinity, with (S)-AMPA (the active isomer) often showing slightly higher affinity than L-glutamate. Affinity can vary with subunit composition and the presence of auxiliary proteins. |

| Potency (EC50) | ~11 µM[5] | Varies significantly (µM to mM range) | Potency is highly dependent on the AMPA receptor subunit composition and the presence of transmembrane AMPA receptor regulatory proteins (TARPs), which can slow deactivation and desensitization.[6][7] |

| Deactivation Kinetics | Slower | Faster | Slower deactivation by synthetic agonists like AMPA can lead to prolonged channel opening compared to the rapid, transient activation by synaptically released L-glutamate.[7][8] |

| Desensitization Kinetics | Slower Rate of Entry | Faster Rate of Entry | L-glutamate causes rapid and pronounced desensitization, where the receptor enters a closed, non-conducting state despite the continued presence of the agonist.[9] this compound typically induces a slower entry into this desensitized state.[7] |

Experimental Protocols & Workflows

The characterization of AMPA receptor agonists relies on a suite of established experimental techniques. Here, we detail the core methodologies for assessing ligand binding, receptor function, and cellular responses.

General Experimental Workflow

The logical progression for characterizing an AMPA receptor agonist involves moving from molecular binding assays to functional cellular assays.

Protocol: Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

-

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled this compound and L-glutamate.

-

Materials:

-

Synaptic membrane preparations from a relevant tissue (e.g., rat cortex or hippocampus).

-

Radioligand: [3H]AMPA.[4]

-

Unlabeled competitor ligands: this compound, L-glutamate.

-

Assay Buffer: Typically a Tris-HCl buffer, pH 7.4. The inclusion of chaotropic agents like potassium thiocyanate (B1210189) (KSCN) can increase binding affinity.[4][10]

-

Glass fiber filters and a cell harvester for rapid filtration.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]AMPA and a range of concentrations of the unlabeled competitor ligand.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes on ice).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Filters are washed rapidly with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique measures the ion flow through AMPA receptors in response to agonist application, allowing for the determination of potency (EC50) and channel kinetics.[11]

-

Objective: To measure agonist-evoked currents and characterize receptor activation, deactivation, and desensitization.

-

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Glass micropipettes for recording.

-

Patch-clamp amplifier and data acquisition system.

-

External solution (Artificial Cerebrospinal Fluid - aCSF).

-

Internal pipette solution containing salts to mimic the intracellular environment.

-

Agonists: this compound, L-glutamate.

-

Antagonists to block other channels (e.g., APV for NMDA receptors, picrotoxin (B1677862) for GABAA receptors).[12]

-

-

Procedure:

-

Cell Patching: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration).

-

Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to measure the current flowing through the ion channels.[13]

-

Agonist Application: A rapid perfusion system is used to apply a known concentration of the agonist (this compound or L-glutamate) to the neuron.

-

Current Recording: The resulting inward current (carried primarily by Na+ ions) is recorded.

-

Dose-Response: The procedure is repeated with a range of agonist concentrations to generate a dose-response curve, from which the EC50 is calculated.

-

Kinetic Analysis: By applying very brief pulses of a saturating agonist concentration, the rates of current activation, deactivation (upon agonist removal), and desensitization (during sustained application) can be measured.

-

Protocol: Calcium Imaging

This method is used to assess the calcium permeability of AMPA receptors, which is determined by the presence or absence of the edited GluA2 subunit.[1]

-

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) following AMPA receptor activation.

-

Materials:

-

Procedure:

-

Dye Loading: Neurons are incubated with the membrane-permeable form of the calcium indicator (e.g., Fura-2 AM), which becomes trapped and active inside the cells.[17]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded before agonist application.

-

Stimulation: The agonist (this compound or L-glutamate) is applied to the cells. To isolate AMPA receptor-mediated calcium influx, experiments are often performed in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.[14]

-

Fluorescence Recording: Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time.

-

Data Analysis: The change in fluorescence is quantified to determine the magnitude of the calcium response, indicating the presence of calcium-permeable AMPA receptors (those lacking the GluA2 subunit).

-

Downstream Signaling Pathways

Activation of AMPA receptors by either L-glutamate or this compound initiates a cascade of intracellular events that are fundamental to synaptic plasticity. The primary trigger for these pathways is the influx of ions, predominantly Na+ and, in the case of GluA2-lacking receptors, Ca2+.

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses that underlies learning and memory.[1][18] A critical step in many forms of LTP is the postsynaptic calcium influx that follows AMPA receptor activation.

-

Depolarization: High-frequency stimulation leads to sustained activation of AMPA receptors by glutamate, causing significant postsynaptic depolarization.[1]

-

NMDA Receptor Activation: This depolarization expels the Mg2+ block from the pore of adjacent NMDA receptors, allowing them to be activated by glutamate.[1]

-

Calcium Influx: NMDA receptors permit a large influx of Ca2+ into the postsynaptic neuron.[1]

-

Kinase Activation: The rise in intracellular Ca2+ activates several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[18][19]

-

AMPAR Trafficking: Activated CaMKII phosphorylates existing AMPA receptors (increasing their conductance) and promotes the insertion of new AMPA receptors, often GluA1-containing receptors, from intracellular stores into the postsynaptic membrane.[1][2] This increases the number of receptors available to respond to subsequent glutamate release, thereby strengthening the synapse.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Glutamate and other Excitatory Amino Acids [ucl.ac.uk]

- 4. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]

- 6. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing binding affinity of agonists to glutamate receptors increases synaptic responses at glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [en.bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Participation of calcium-permeable AMPA receptors in the regulation of epileptiform activity of hippocampal neurons [frontiersin.org]

- 18. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

In Vivo Effects of (RS)-AMPA Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects following the administration of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((RS)-AMPA), a potent agonist for the AMPA receptor. This document details the physiological and behavioral consequences of AMPA receptor activation, outlines experimental methodologies, and presents key quantitative data from preclinical studies.

Core Findings: Behavioral and Neurochemical Modulation

This compound administration in vivo elicits a range of dose-dependent behavioral and neurochemical effects. Systemic and intracerebral injections have been shown to modulate locomotor activity, induce convulsions at higher doses, and influence neurotransmitter release, particularly dopamine (B1211576).

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in rodent models following this compound administration across different experimental paradigms.

Table 1: Effects of Intracerebral this compound Administration on Locomotor Activity

| Brain Region of Injection | Species | Dose of this compound | Observed Effect on Locomotor Activity |

| Ventral Tegmental Area (VTA) | Rat | 50 µM (via reverse microdialysis) | Increased locomotor activity[1] |

| Ventral Tegmental Area (VTA) | Rat | 10 ng/side | Increased locomotor activity[2] |

| Nucleus Accumbens Shell | Rat | 0.02 and 0.1 µg | No significant change in locomotor activity, but lowered reward thresholds[3] |

Table 2: Effects of Intracerebral this compound Administration on Dopamine Release

| Brain Region of Injection | Measurement Site | Species | Dose of this compound | Observed Effect on Dopamine Release |

| Ventral Tegmental Area (VTA) | Ventral Pallidum | Rat | 50 µM (via reverse microdialysis) | Increased dopamine levels[1] |

| Striatum | Striatum | Rat | 1.0 mM (via reverse microdialysis) | Increased extracellular dopamine concentration |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo studies. The following sections provide protocols for key experiments involving this compound administration.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

This protocol details the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent, enabling direct administration of substances into the cerebrospinal fluid.

Materials:

-

Stereotaxic apparatus

-

Anesthesia system (e.g., isoflurane)

-

Surgical drill

-

Guide cannula, dummy cannula, and internal injector

-

Dental cement

-

Surgical instruments (scalpel, forceps, etc.)

-

Analgesics and antiseptics

-

Heating pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave the scalp and sterilize the surgical area.[4][5]

-

Incision and Exposure: Make a midline incision to expose the skull. Clean the skull surface to visualize the cranial sutures.[4][6]

-

Coordinate Identification: Identify bregma. Based on a stereotaxic atlas for the specific species and age, determine the coordinates for the lateral ventricle.

-

Drilling: Drill a small burr hole at the determined coordinates, taking care not to damage the underlying dura mater.[5]

-

Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.[4][5]

-

Fixation: Secure the cannula to the skull using dental cement and anchor screws.[4][6]

-

Closure and Recovery: Suture the incision around the implant. Insert a dummy cannula to keep the guide patent. Provide post-operative analgesia and monitor the animal during recovery on a heating pad.[4]

Protocol 2: Open Field Test for Locomotor Activity

The open field test is a common method to assess general locomotor activity and anxiety-like behavior.

Materials:

-

Open field arena (typically a square or circular enclosure)

-

Video tracking system and software

-

70% ethanol (B145695) for cleaning

Procedure:

-

Habituation: Transport the animals to the testing room at least 30 minutes before the experiment to acclimate.[6]

-

Preparation: Clean the open field arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.[6]

-

Drug Administration: Administer this compound or vehicle at the predetermined time before the test, depending on the route of administration and expected onset of action.

-

Test Initiation: Gently place the animal in the center or periphery of the arena and start the video recording. The duration of the test is typically 5-20 minutes.[6]

-

Data Acquisition: The tracking software records various parameters.

-

Data Analysis: Key parameters for locomotor activity include total distance traveled, average velocity, and time spent moving. Anxiety-like behavior is often assessed by the time spent in the center versus the periphery of the arena (thigmotaxis).[7][8]

Protocol 3: In Vivo Microdialysis

This technique allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[9][10][11]

Materials:

-

Microdialysis probe

-

Guide cannula (implanted as in Protocol 1)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Analytical system (e.g., HPLC with electrochemical detection)

Procedure:

-

Probe Insertion: Gently insert the microdialysis probe through the previously implanted guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[11]

-

Stabilization: Allow a stabilization period for the tissue to recover from the probe insertion and for baseline neurotransmitter levels to stabilize.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

Drug Administration: this compound can be administered systemically or through the microdialysis probe itself (reverse dialysis).

-

Analysis: Analyze the collected dialysate samples to quantify neurotransmitter concentrations using a sensitive analytical method like HPLC-ECD.[9]

Visualizations: Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by this compound leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ ions. This initiates downstream signaling cascades involving key protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which play crucial roles in synaptic plasticity.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Ventral Tegmental Area Amylin Receptor Activation Differentially Modulates Mesolimbic Dopamine Signaling in Response to Fat versus Sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]

- 6. researchgate.net [researchgate.net]

- 7. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

An In-depth Technical Guide to the Neuroexcitatory Properties of (RS)-AMPA

For Researchers, Scientists, and Drug Development Professionals

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid , commonly known as (RS)-AMPA , is a potent and selective synthetic agonist for the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] As a glutamate analogue, it plays a crucial role in experimental neuroscience by allowing for the specific activation of AMPA receptors to study their function in fast excitatory neurotransmission, synaptic plasticity, and various neurological processes.[1][3] This document provides a comprehensive overview of the core neuroexcitatory properties of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its use, and the signaling pathways it activates.

Mechanism of Action

This compound exerts its neuroexcitatory effects by directly binding to and activating AMPA receptors (AMPARs) on the postsynaptic membrane of neurons. AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[4]

-

Receptor Structure: AMPARs are tetrameric protein complexes composed of four subunits (GluA1, GluA2, GluA3, and GluA4). The specific combination of these subunits determines the biophysical and pharmacological properties of the receptor, including its ion permeability and gating kinetics.[5]

-

Agonist Binding and Channel Gating: this compound binds to the ligand-binding domain of the AMPAR subunits. This binding induces a conformational change in the receptor, causing the ion channel pore to open.[6] The activation of the channel is rapid, allowing for the influx of cations into the neuron.

-

Ion Permeability and Depolarization: The open AMPAR channel is primarily permeable to sodium (Na+) and potassium (K+) ions.[7] The influx of Na+ is the dominant effect, leading to a rapid depolarization of the postsynaptic membrane.[8] This depolarization is the basis of the excitatory postsynaptic potential (EPSP). In AMPARs lacking the edited GluA2 subunit, the channel also becomes permeable to calcium (Ca2+), which can trigger a cascade of intracellular signaling events.[7][9]

-

Receptor Desensitization: Following activation, AMPA receptors can enter a desensitized state, where the channel closes despite the continued presence of the agonist. This is a crucial mechanism for regulating the duration of the synaptic response.[10]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with its receptor and its physiological effects.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Value | Preparation | Assay | Reference |

| IC50 | 0.04 ± 0.005 µM | Rat brain membranes | [3H]AMPA binding | [11] |

| EC50 | 3.5 ± 0.2 µM | Rat cortical slice | Electrophysiology | [11] |

| EC50 | 11 µM | Not specified | Not specified | [12] |

| Typical Concentration | 10-100 µM | Rat hippocampal brain slice | Whole-cell voltage clamp | [12] |

Table 2: Electrophysiological Effects of this compound Application

| Parameter | Concentration | Effect | Preparation | Reference |

| Depolarization | 10⁻⁵ M | 3-7 mV | Cultured rat spinal and brainstem neurons | [1] |

| Depolarization | 10⁻⁴ M | 4-33 mV | Cultured rat spinal and brainstem neurons | [1] |

| [3H]-D-aspartate release | Dose-dependent | Enhancement | Not specified | [13] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol is used to measure AMPA receptor-mediated currents in individual neurons in response to this compound application.[8][14]

-

Preparation: Coronal brain slices (e.g., from the hippocampus) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

-

Recording: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution. Neurons are typically held at a membrane potential of -60 mV or -70 mV to isolate AMPAR-mediated currents.[12]

-

Drug Application: this compound is dissolved in aCSF and applied to the recording chamber via continuous perfusion. To confirm the specificity of the response, the experiment can be repeated in the presence of an AMPA receptor antagonist, such as NBQX.[12]

-

Data Analysis: The amplitude and kinetics of the induced depolarizing currents are measured and analyzed. The ratio of AMPA to NMDA receptor-mediated currents can also be determined by recording at different holding potentials.[8]

This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) following AMPA receptor activation.[9][15]

-

Cell Preparation and Loading: Neuronal cultures are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][16]

-

Experimental Setup: The coverslip with the loaded cells is placed in a recording chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Stimulation: A baseline fluorescence is recorded before the application of this compound. To isolate the Ca2+ influx through AMPA receptors, experiments are often conducted in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.[9]

-

Data Acquisition and Analysis: Changes in fluorescence intensity, which correspond to changes in [Ca2+]i, are recorded over time. The amplitude and duration of the calcium transients are quantified. This method is particularly useful for identifying neurons expressing calcium-permeable AMPA receptors.[15]

In vivo administration of this compound can be used to study its effects on behavior.

-

Administration: this compound can be administered systemically (e.g., subcutaneously) or directly into specific brain regions via microinjection.

-

Locomotor Activity: Spontaneous motor activity can be monitored in an open field arena. Changes in distance traveled, rearing frequency, and stereotyped behaviors are quantified.

-